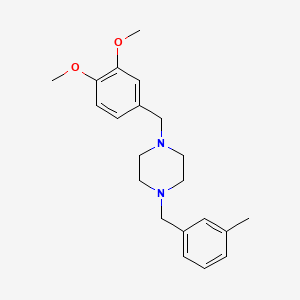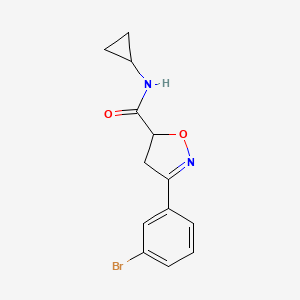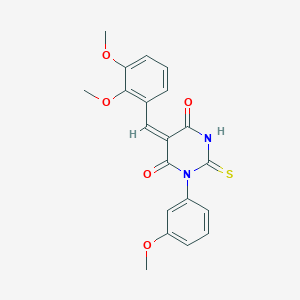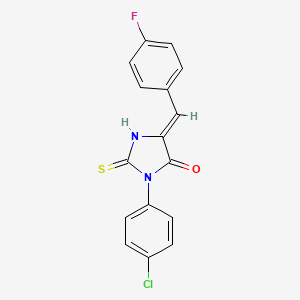
1-phenyl-4-(1-pyrrolidinyl)-1,5-dihydro-2H-imidazol-2-one
説明
1-phenyl-4-(1-pyrrolidinyl)-1,5-dihydro-2H-imidazol-2-one, also known as DPI, is a chemical compound that has been widely used as a research tool in the field of neuroscience. DPI is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including signal transduction, gene expression, and cell growth.
作用機序
1-phenyl-4-(1-pyrrolidinyl)-1,5-dihydro-2H-imidazol-2-one exerts its effects by selectively inhibiting the activity of PKC. PKC is a family of serine/threonine kinases that are involved in the regulation of many cellular processes, including cell growth, differentiation, and survival. By inhibiting PKC activity, this compound can modulate these processes and alter cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of PKC-mediated signaling pathways, the modulation of ion channel activity, and the regulation of gene expression. These effects can lead to changes in cellular function, including alterations in synaptic plasticity, neuronal development, and learning and memory.
実験室実験の利点と制限
1-phenyl-4-(1-pyrrolidinyl)-1,5-dihydro-2H-imidazol-2-one has several advantages as a research tool, including its high potency and selectivity for PKC inhibition. However, it also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
List of
将来の方向性
1. Investigating the role of PKC-mediated signaling pathways in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Developing more selective and potent PKC inhibitors for use as research tools and potential therapeutic agents.
3. Investigating the role of PKC in other cellular processes, such as cell growth and differentiation.
4. Developing new methods for the synthesis of 1-phenyl-4-(1-pyrrolidinyl)-1,5-dihydro-2H-imidazol-2-one and other PKC inhibitors.
5. Investigating the potential use of PKC inhibitors as adjuvant therapies for cancer and other diseases.
6. Investigating the effects of PKC inhibition on other signaling pathways and cellular processes.
7. Developing new methods for the delivery of PKC inhibitors to specific tissues and cells.
Conclusion:
This compound is a potent and selective inhibitor of PKC that has been widely used as a research tool in the field of neuroscience. Its ability to modulate PKC-mediated signaling pathways has led to a better understanding of the role of PKC in cellular processes, including synaptic plasticity, neuronal development, and learning and memory. Future research on this compound and other PKC inhibitors will likely lead to new insights into the role of PKC in disease and the development of new therapeutic agents.
科学的研究の応用
1-phenyl-4-(1-pyrrolidinyl)-1,5-dihydro-2H-imidazol-2-one has been extensively used as a research tool in the field of neuroscience, particularly in the study of PKC-mediated signaling pathways. Researchers have used this compound to investigate the role of PKC in a variety of cellular processes, including synaptic plasticity, learning and memory, and neuronal development.
特性
IUPAC Name |
3-phenyl-5-pyrrolidin-1-yl-4H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13-14-12(15-8-4-5-9-15)10-16(13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLBYHFJYJBZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4707881.png)
![1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B4707888.png)



![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4707910.png)
![4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4707922.png)



![ethyl (2-{[(3,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4707937.png)


![1-(4-isopropylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4707954.png)